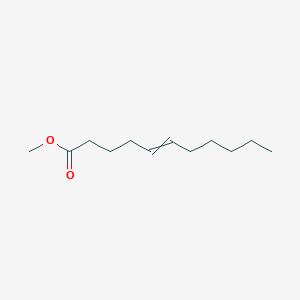
(Oxan-2-yl)(triphenyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Oxan-2-yl)(triphenyl)phosphanium chloride is a chemical compound that belongs to the class of phosphonium salts. It is characterized by the presence of an oxan-2-yl group and a triphenylphosphanium moiety, with chloride as the counterion. This compound is of interest due to its applications in organic synthesis and its role as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Oxan-2-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate oxan-2-yl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
Ph3P+Oxan-2-yl halide→(Oxan-2-yl)(triphenyl)phosphanium halide
The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Oxan-2-yl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the phosphorus center.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like butyllithium, oxidizing agents like hydrogen peroxide, and various nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane, toluene, or acetonitrile.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions may yield phosphonium salts with different anions, while oxidation reactions can produce phosphine oxides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Oxan-2-yl)(triphenyl)phosphanium chloride is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the Wittig reaction, where it acts as a precursor to phosphonium ylides, which are key intermediates in the synthesis of alkenes .
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of this compound are studied for their potential use in drug development and as intermediates in the synthesis of biologically active compounds.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a catalyst in various chemical processes. Its role in facilitating efficient and selective transformations makes it valuable in the manufacturing of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (Oxan-2-yl)(triphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile, depending on the reaction context. The phosphorus center can participate in nucleophilic attacks, while the oxan-2-yl group can stabilize intermediates through resonance and inductive effects. The chloride ion serves as a leaving group in substitution reactions, facilitating the formation of new bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in the Wittig reaction and as a ligand in transition metal complexes.
Tetraphenylphosphonium chloride: Similar in structure but with an additional phenyl group, used in phase-transfer catalysis.
Phosphonium ylides: Key intermediates in the Wittig reaction, used for the synthesis of alkenes.
Uniqueness
(Oxan-2-yl)(triphenyl)phosphanium chloride is unique due to the presence of the oxan-2-yl group, which imparts distinct reactivity and stability compared to other phosphonium salts. This structural feature allows for specific applications in organic synthesis that are not achievable with other similar compounds.
Eigenschaften
CAS-Nummer |
56061-89-3 |
|---|---|
Molekularformel |
C23H24ClOP |
Molekulargewicht |
382.9 g/mol |
IUPAC-Name |
oxan-2-yl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C23H24OP.ClH/c1-4-12-20(13-5-1)25(21-14-6-2-7-15-21,22-16-8-3-9-17-22)23-18-10-11-19-24-23;/h1-9,12-17,23H,10-11,18-19H2;1H/q+1;/p-1 |
InChI-Schlüssel |
AUMUUBNIURRVPH-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCOC(C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)
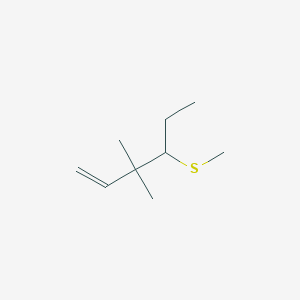



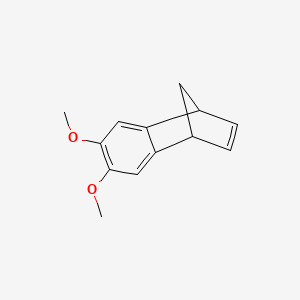
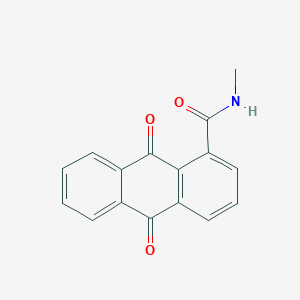

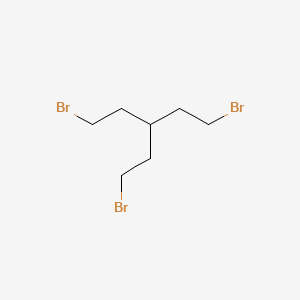
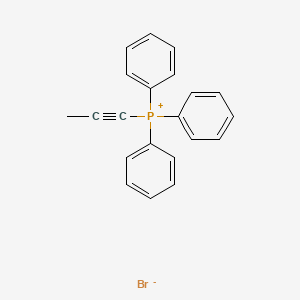
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl-](/img/structure/B14628993.png)


